(R)-1-(pyridin-2-yl)propan-1-amine
Overview
Description
(R)-1-(pyridin-2-yl)propan-1-amine, also known as R-PPA, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in drug development and synthesis. R-PPA is a versatile building block that can be used in the synthesis of a wide range of pharmaceuticals and biologically active compounds. In
Scientific Research Applications
(R)-1-(pyridin-2-yl)propan-1-amine has been extensively studied for its potential applications in drug development and synthesis. It is a key intermediate in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants. This compound is also used in the synthesis of biologically active compounds, such as chiral ligands and catalysts.
Mechanism of Action
The mechanism of action of (R)-1-(pyridin-2-yl)propan-1-amine is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products. This compound has also been shown to exhibit antibacterial and antifungal activity, although the mechanism of action for these effects is unclear.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for use in drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of (R)-1-(pyridin-2-yl)propan-1-amine is its versatility as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Additionally, this compound is easy to synthesize and has good stability, making it a convenient reagent for laboratory experiments. However, this compound is relatively expensive and may not be readily available in all laboratories.
Future Directions
There are several future directions for research on (R)-1-(pyridin-2-yl)propan-1-amine. One area of interest is the development of new synthetic routes for this compound that are more efficient and cost-effective. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in drug development. Finally, investigations into the toxicity and biocompatibility of this compound are needed to determine its safety for use in humans.
In conclusion, this compound is a chiral amine that has gained significant attention in the scientific community due to its potential applications in drug development and synthesis. Its versatility as a building block, ease of synthesis, and good stability make it a promising candidate for laboratory experiments. Future research on this compound should focus on developing new synthetic routes, understanding its mechanism of action, and investigating its toxicity and biocompatibility.
properties
IUPAC Name |
(1R)-1-pyridin-2-ylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBPNACTHQUIK-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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